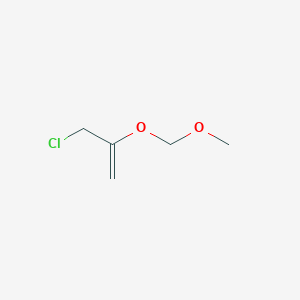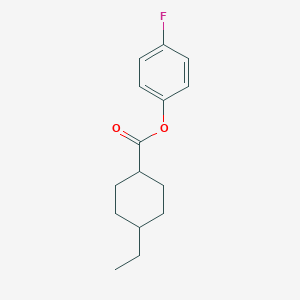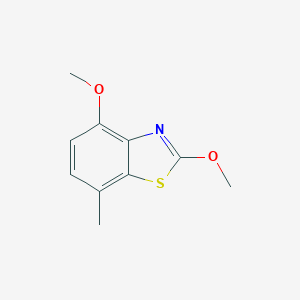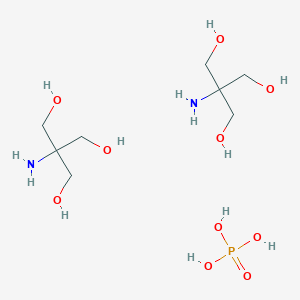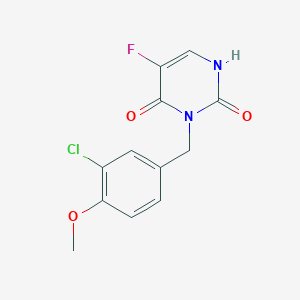
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- is a chemical compound that belongs to the class of nucleoside analogs. It is a synthetic derivative of uracil and has been extensively studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various nucleoside analogs that have shown promising results in the treatment of cancer and viral infections. The compound has also been used as a tool in the study of DNA replication and repair mechanisms.
Mécanisme D'action
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- exerts its biological activity by inhibiting DNA synthesis and repair mechanisms. It acts as a competitive inhibitor of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. This leads to the depletion of intracellular thymidine levels, which in turn inhibits DNA synthesis and repair mechanisms.
Effets Biochimiques Et Physiologiques
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been shown to exhibit antitumor and antiviral activity. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, making it a reliable tool for scientific research. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-. One potential direction is the development of new nucleoside analogs based on this compound that have improved antitumor and antiviral activity. Another direction is the study of the compound's mechanism of action in more detail, with a focus on identifying new targets for drug development. Additionally, the compound's potential applications in gene therapy and nanomedicine should be explored further. Overall, Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- holds great promise for future scientific research.
Méthodes De Synthèse
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- can be synthesized by a multistep process involving the reaction of uracil with 3-(3-chloro-4-methoxybenzyl) bromide, followed by the reaction with 5-fluoro-2'-deoxyuridine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Numéro CAS |
102613-23-0 |
|---|---|
Nom du produit |
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- |
Formule moléculaire |
C12H10ClFN2O3 |
Poids moléculaire |
284.67 g/mol |
Nom IUPAC |
3-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
Clé InChI |
PNWPZGNCEFOQMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Autres numéros CAS |
102613-23-0 |
Synonymes |
3-[(3-chloro-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



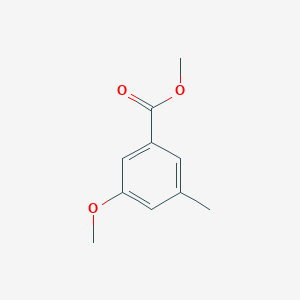
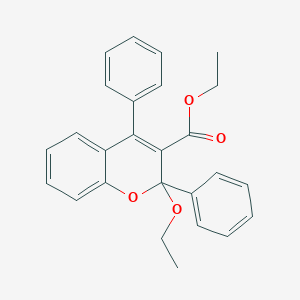
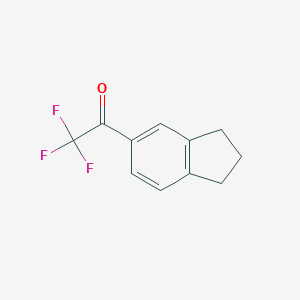
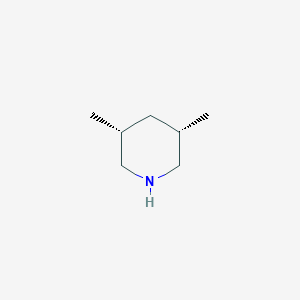
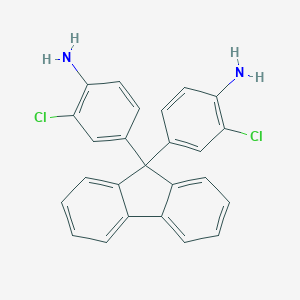
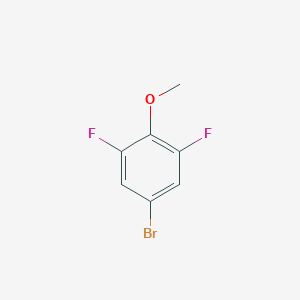
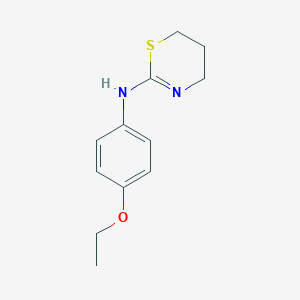
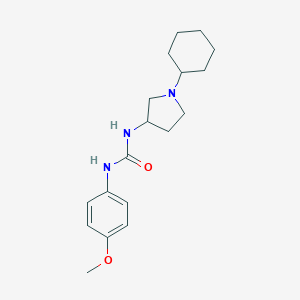
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
